molecular formula C7H6Cl3OP B12640577 (2-Chloro-5-methylphenyl)phosphonic dichloride CAS No. 920267-01-2

(2-Chloro-5-methylphenyl)phosphonic dichloride

Cat. No.: B12640577
CAS No.: 920267-01-2
M. Wt: 243.4 g/mol
InChI Key: OULVDZIJUJWERF-UHFFFAOYSA-N
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Description

(2-Chloro-5-methylphenyl)phosphonic dichloride is an organophosphorus compound characterized by a phosphonic dichloride backbone substituted with a 2-chloro-5-methylphenyl group. This aromatic substituent imparts distinct electronic and steric properties, influencing its reactivity and stability. Phosphonic dichlorides are critical intermediates in synthesizing polymers, flame retardants, and agrochemicals.

Key structural features include:

  • Phosphonic dichloride group (POCl₂): Highly reactive toward nucleophiles, enabling polymerization or derivatization.
  • Aromatic substituent: The chloro and methyl groups at the 2- and 5-positions of the phenyl ring likely enhance hydrolytic stability compared to aliphatic analogs due to electron-withdrawing and steric effects.

Properties

CAS No.

920267-01-2

Molecular Formula

C7H6Cl3OP

Molecular Weight

243.4 g/mol

IUPAC Name

1-chloro-2-dichlorophosphoryl-4-methylbenzene

InChI

InChI=1S/C7H6Cl3OP/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3

InChI Key

OULVDZIJUJWERF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)P(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methylphenyl)phosphonic dichloride typically involves the reaction of 2-chloro-5-methylphenol with phosphorus trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chloro-5-methylphenol+PCl3(2-Chloro-5-methylphenyl)phosphonic dichloride+HCl\text{2-Chloro-5-methylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} 2-Chloro-5-methylphenol+PCl3​→(2-Chloro-5-methylphenyl)phosphonic dichloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methylphenyl)phosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted with other nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form (2-Chloro-5-methylphenyl)phosphonic acid.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or toluene.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed

    Substitution Reactions: Products include substituted phosphonic dichlorides or phosphonic acids.

    Hydrolysis: The primary product is (2-Chloro-5-methylphenyl)phosphonic acid.

Scientific Research Applications

(2-Chloro-5-methylphenyl)phosphonic dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methylphenyl)phosphonic dichloride involves its reactivity with nucleophiles. The phosphonic dichloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name CAS RN Molecular Formula Key Substituents Reactivity/Applications
This compound Not provided C₇H₆Cl₃OP 2-Chloro-5-methylphenyl Likely used in polymer synthesis; enhanced hydrolytic stability due to aromatic substituents (inferred)
Methylphosphonic dichloride 676-97-1 CH₃Cl₂OP Methyl High hydrolysis sensitivity; used in mixtures for chemical weapons or specialty polymers
Dipropylphosphoramidic dichloride 40881-98-9 C₆H₁₄Cl₂NOP Dipropylamino Amide linkage enables peptide-like reactivity; used in controlled-release systems
2-Ethylhexyl methylphosphonofluoridate 458-71-9 C₉H₂₀FO₂P 2-Ethylhexyl ester, fluorine Fluoridate ester with high toxicity; regulated under Schedule 1A01

Reactivity and Stability

  • Hydrolysis Sensitivity:

    • Aromatic dichlorides (e.g., this compound): The electron-withdrawing chloro group and steric hindrance from the methyl group reduce hydrolysis rates compared to aliphatic analogs like methylphosphonic dichloride, which undergoes rapid hydrolysis, leading to polymer yield loss .
    • Aliphatic dichlorides (e.g., methylphosphonic dichloride): Highly prone to hydrolysis, especially at elevated temperatures. Iliescu et al. (2014) demonstrated that excessive hydrolysis of aliphatic phosphonic dichlorides results in 0% polymer yield, necessitating low-temperature synthesis (~20°C) to suppress side reactions .
  • Temperature Effects:

    • Lower temperatures (e.g., 20°C) improve yields for aliphatic dichlorides by minimizing hydrolysis, but contradictory data exist for aromatic variants. For instance, Prot (unpublished, cited in ) reported higher optimal temperatures for substituted phenyl dichlorides, suggesting substituent-dependent thermal stability.

Research Findings and Contradictions

  • Hydrolysis vs. Temperature: Iliescu et al. observed that aliphatic dichlorides require low temperatures to limit hydrolysis, but Prot’s data suggest aromatic dichlorides tolerate higher temperatures. This discrepancy highlights the need for substituent-specific optimization.
  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., Cl) on aromatic rings stabilize phosphonic dichlorides against nucleophilic attack, whereas electron-donating groups (e.g., methyl) may alter regioselectivity in reactions.

Biological Activity

(2-Chloro-5-methylphenyl)phosphonic dichloride is an organophosphorus compound notable for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, including its reactivity, interactions with biomolecules, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula CHClOP and features a phosphonic dichloride group linked to a chlorinated methylphenyl ring. The structural arrangement includes a chlorine atom at the second position and a methyl group at the fifth position of the phenyl ring, which influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-methylphenol with phosphorus trichloride. This process yields a highly reactive compound capable of participating in nucleophilic substitution reactions and hydrolysis to form (2-Chloro-5-methylphenyl)phosphonic acid, expanding its reactivity profile .

The biological activity of this compound is primarily attributed to its ability to form stable covalent bonds with nucleophiles, such as amino acids and other biomolecules. This reactivity is crucial for understanding its potential applications in drug development and medicinal chemistry .

Case Studies

  • Interaction with HepG2 Cells : Research has indicated that organophosphate esters, including compounds similar to this compound, can adversely affect liver cells. In studies involving HepG2 cells, exposure to these compounds resulted in increased oxidative stress and disrupted lipid metabolism, highlighting potential hepatotoxic effects .
  • Reactivity with Biological Molecules : Studies have shown that this compound can interact with various biomolecules, leading to covalent modifications that may influence cellular pathways. These interactions are essential for understanding the compound's role in biochemical processes and its potential therapeutic uses .

Applications in Medicinal Chemistry

The compound's reactivity makes it a valuable reagent in synthesizing organophosphorus derivatives that may exhibit biological activity. Ongoing research aims to elucidate its mechanisms of action further and explore its therapeutic potential in treating various diseases.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundChlorine at position 2, methyl at position 5 on phenyl ringPotentially hepatotoxic
Phenylphosphonic dichlorideLacks chlorinated methyl groupLess reactive
(2-Chloro-4-methylphenyl)phosphonic dichlorideChlorine at position 2, methyl at position 4 on phenyl ringSimilar reactivity

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